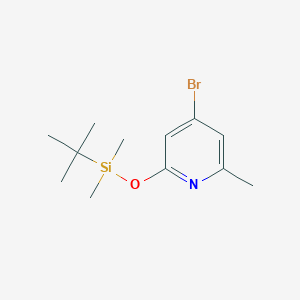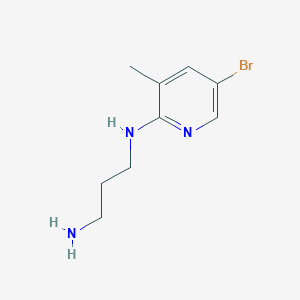
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine is an organic compound with the molecular formula C8H12BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated product is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.
Alkylation: Finally, the amino group is alkylated with 3-bromopropylamine to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the propylamine group.
3-Amino-5-bromopyridine-2-carboxamide: Contains a carboxamide group instead of the propylamine group.
5-Bromo-3-methylpyridin-2-amine: Similar structure but lacks the propylamine group.
Uniqueness
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of both the bromine atom and the propylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H14BrN3/c1-7-5-8(10)6-13-9(7)12-4-2-3-11/h5-6H,2-4,11H2,1H3,(H,12,13) |
InChI Key |
FZBIPRAFLGSQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NCCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


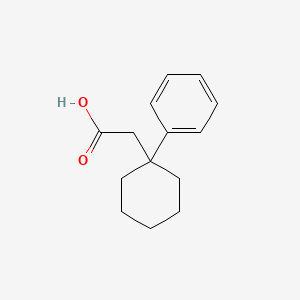


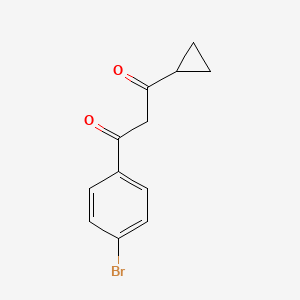
![5-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8673927.png)


![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate](/img/structure/B8673952.png)

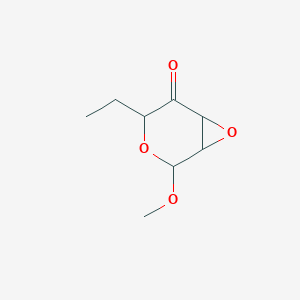

![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
